The compound N,N-diethyl-3-hydroxymethylbenzamide is a chemical of interest in various fields of research due to its structural properties and potential applications. While the provided data does not directly discuss N,N-diethyl-3-hydroxymethylbenzamide, it does include information on related compounds that can offer insights into the behavior and applications of structurally similar benzamides. For instance, 3-aminobenzamide is known to inhibit the nuclear enzyme poly(ADP-ribose) polymerase and has implications in the immune response, particularly in the function of natural killer (NK) cells1. Another related compound, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, has been synthesized and characterized, highlighting its potential in metal-catalyzed C–H bond functionalization reactions due to its N,O-bidentate directing group2. These findings provide a foundation for understanding the broader context of benzamide derivatives and their applications.
The synthesis of N,N-diethyl-3-(hydroxymethyl)benzamide typically involves the reaction of 3-hydroxymethylbenzoic acid with diethylamine. This reaction is often facilitated by a dehydrating agent, such as thionyl chloride or oxalyl chloride, to convert the carboxylic acid into the corresponding acid chloride, which then reacts with diethylamine to yield the desired product.
N,N-diethyl-3-(hydroxymethyl)benzamide features a benzene ring substituted at the meta position with a hydroxymethyl group and an amide functional group.
CCN(CC)C(=O)c1cccc(CO)c1
InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)11-7-5-6-10(8-11)9-14/h5-8,14H,3-4,9H2,1-2H3
N,N-diethyl-3-(hydroxymethyl)benzamide is involved in various chemical reactions:
The mechanism of action for N,N-diethyl-3-(hydroxymethyl)benzamide, particularly in its application as an insect repellent, involves interaction with insect olfactory receptors.
N,N-diethyl-3-(hydroxymethyl)benzamide exhibits several notable physical and chemical properties:
N,N-diethyl-3-(hydroxymethyl)benzamide has a range of applications across various fields:
"N,N-Diethyl-3-(hydroxymethyl)benzamide" is the standardized IUPAC name for this compound, reflecting its benzamide core substituted with diethylamino and hydroxymethyl functional groups at the nitrogen and meta-positions, respectively [3] [5] [9]. The molecular formula is C12H17NO2, with a monoisotopic mass of 207.1259 Da and an average molecular weight of 207.27 g/mol [1] [3] [5]. The compound is a metabolite of the insect repellent DEET (N,N-diethyl-m-toluamide), earning it the synonym "ω-Hydroxy-DEET" due to the oxidation of DEET’s methyl group to a hydroxymethyl moiety [5] [9]. Alternative designations include "Benzamide, N,N-diethyl-3-(hydroxymethyl)-" (ACD/Index Name) and registry numbers such as CAS 72236-22-7, ChemSpider ID 137163, and MDL number MFCD00871280 [3] [8] [10].
Table 1: Systematic Nomenclature and Identifiers
Classification Type | Identifier/Name |
---|---|
IUPAC Name | N,N-Diethyl-3-(hydroxymethyl)benzamide |
Molecular Formula | C12H17NO2 |
Average Molecular Weight | 207.27 g/mol |
CAS Registry Number | 72236-22-7 |
ChemSpider ID | 137163 |
Synonyms | ω-Hydroxy-DEET, BALC, MFCD00871280 |
Nuclear Magnetic Resonance (NMR): The 1H NMR spectrum exhibits distinct signals corresponding to its molecular structure. Key features include:
Infrared (IR) Spectroscopy: Theoretical vibrational analysis predicts key bands:
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak at m/z 207.1259, corresponding to [M]+. Fragmentation patterns include loss of the hydroxymethyl group (–CH2OH, m/z 176) and cleavage of the diethylamide moiety [5].
Table 2: Key Spectroscopic Signatures
Technique | Key Signals/Fragments |
---|---|
1H NMR | 1.20 ppm (t, 6H), 3.50 ppm (q, 4H), 4.65 ppm (s, 2H), 7.40–8.00 ppm (m, 4H) |
IR (Predicted) | 3200–3400 cm−1 (O–H), 1640–1680 cm−1 (C=O), 1000–1100 cm−1 (C–O) |
MS | [M]+ at m/z 207.1259; fragments at m/z 176, 148, 105 |
Experimental crystallographic data (e.g., X-ray diffraction) for this compound is absent in public repositories, necessitating reliance on computational predictions. Density functional theory (DFT) optimizations indicate a planar benzamide core with the hydroxymethyl group (–CH2OH) rotated ~30° relative to the ring plane due to steric interactions [5]. The diethylamide substituents adopt a pyramidal geometry around nitrogen, with C–N–C bond angles approximating 120°. Hydrogen bonding involving the hydroxymethyl oxygen and amide carbonyl is sterically feasible, suggesting potential intermolecular interactions in solid-state packing [9].
DFT calculations reveal key electronic properties:
Table 3: Computed Physicochemical Parameters
Parameter | Value | Method/Source |
---|---|---|
LogP | 1.22–1.28 | ALOGPS/Chemaxon [5] |
Water Solubility | 11.2 mg/mL | ALOGPS [5] |
HOMO-LUMO Gap | ~5.3 eV | DFT [5] [9] |
pKa (OH) | ~14.8 | Chemaxon [5] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: